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AS-183: A Potent Inhibitor of Acyl-CoA:Cholesterol Acyltransferase (ACAT)

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An In-depth Technical Guide on the Biological Activity and Molecular Targets of AS-183

Abstract

AS-183 is a naturally derived small molecule inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an intracellular enzyme pivotal to cellular cholesterol homeostasis. By catalyzing the formation of cholesteryl esters from cholesterol and long-chain fatty acids, ACAT plays a crucial role in the storage of excess cholesterol within cells. Dysregulation of ACAT activity has been implicated in the pathophysiology of several diseases, including atherosclerosis and hypercholesterolemia. This document provides a comprehensive overview of the biological activity of **AS-183**, its molecular target, and the experimental methodologies used to characterize its function.

Introduction

Cellular cholesterol levels are tightly regulated to ensure membrane integrity and normal cell function while preventing the cytotoxic effects of free cholesterol accumulation. Acyl-CoA:cholesterol acyltransferase (ACAT) is a key enzyme in this regulatory network, responsible for the esterification of cholesterol, thereby converting it into a more inert form for storage in lipid droplets. There are two known isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the liver and intestines. Inhibition of ACAT has emerged as a promising therapeutic strategy for managing conditions characterized by excessive cholesterol accumulation.



AS-183, a compound isolated from the fungus Scedosporium sp. SPC-15549, has been identified as a potent inhibitor of ACAT.[1] This technical guide details the biological activity and molecular targets of **AS-183**, presenting quantitative data, experimental protocols, and visual representations of its mechanism of action.

Biological Activity and Molecular Target

The primary molecular target of **AS-183** is Acyl-CoA:cholesterol acyltransferase (ACAT). **AS-183** demonstrates inhibitory activity against ACAT in both enzymatic and cell-based assays.

Quantitative Data

The inhibitory potency of **AS-183** has been quantified through various assays, with the key findings summarized in the table below.

Assay Type	System/Cell Line	Parameter	Value	Reference
Enzymatic Assay	Rabbit Liver Microsomes	IC50	0.94 μΜ	[1]
Cholesterol Ester Formation	HepG2 (Human Hepatoma)	IC50	18.1 μΜ	[1]
Cholesterol Ester Formation	CaCo2 (Human Colon Adenocarcinoma)	IC50	25.5 μΜ	[1]
Cholesterol Ester Formation	THP-1 (Human Monocytic)	IC50	34.5 μΜ	[1]

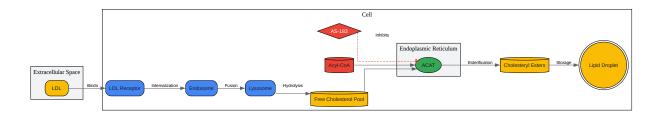
Table 1: Inhibitory Activity of AS-183

Signaling Pathway

AS-183 exerts its biological effect by directly inhibiting the enzymatic activity of ACAT. This enzyme is located in the endoplasmic reticulum and plays a central role in cellular cholesterol



homeostasis. The following diagram illustrates the role of ACAT in the cholesterol esterification pathway and the point of inhibition by **AS-183**.



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Figure 1: Simplified signaling pathway of ACAT-mediated cholesterol esterification and its inhibition by **AS-183**.

Experimental Protocols

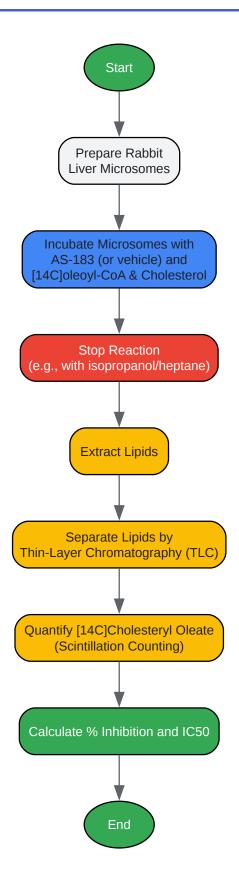
The following sections provide detailed methodologies for the key experiments used to characterize the biological activity of **AS-183**. Please note that the specific protocols used in the original discovery of **AS-183** may vary; the following are representative methods based on established practices in the field.

ACAT Enzyme Activity Assay (Rabbit Liver Microsomes)

This assay measures the direct inhibitory effect of **AS-183** on ACAT enzyme activity using a microsomal fraction from rabbit liver as the enzyme source.

Workflow Diagram:





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Figure 2: Experimental workflow for the in vitro ACAT enzyme activity assay.



Methodology:

- Preparation of Rabbit Liver Microsomes:
 - Homogenize fresh or frozen rabbit liver in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose).
 - Centrifuge the homogenate at low speed (e.g., 10,000 x g) to pellet nuclei and mitochondria.
 - Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
 - Resuspend the microsomal pellet in buffer and determine the protein concentration (e.g., by Bradford assay).

Enzyme Assay:

- In a reaction tube, combine the microsomal protein (e.g., 100-200 μg) with a buffer containing bovine serum albumin (BSA).
- Add varying concentrations of AS-183 (dissolved in a suitable solvent like DMSO) or solvent control.
- Pre-incubate for a short period at 37°C.
- Initiate the reaction by adding the substrates: cholesterol (solubilized with a detergent like
 Triton WR-1339) and radiolabeled [1-14C]oleoyl-CoA.
- Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
- · Lipid Extraction and Analysis:
 - Stop the reaction by adding a mixture of isopropanol and heptane.
 - Vortex to extract the lipids into the heptane phase.



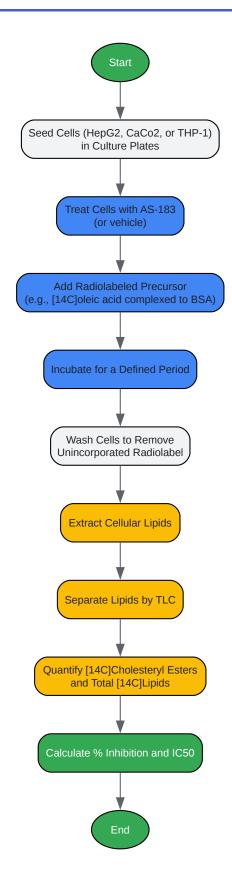
- Separate the lipid classes by thin-layer chromatography (TLC) on silica gel plates using a solvent system such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v).
- Identify the cholesteryl ester band by comparison to a standard.
- Scrape the silica corresponding to the cholesteryl ester band and quantify the radioactivity by liquid scintillation counting.
- Data Analysis:
 - Calculate the percentage of ACAT inhibition for each concentration of AS-183 relative to the vehicle control.
 - Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Cholesterol Ester Formation Assay (HepG2, CaCo2, THP-1)

This assay measures the ability of **AS-183** to inhibit the formation of cholesteryl esters within cultured cells.

Workflow Diagram:





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Figure 3: Experimental workflow for the cellular cholesterol ester formation assay.



Methodology:

Cell Culture:

 Culture HepG2, CaCo2, or THP-1 cells in their respective recommended media and conditions until they reach a suitable confluency. For THP-1 cells, differentiation into macrophages may be induced prior to the assay (e.g., using phorbol 12-myristate 13acetate).

• Inhibition and Labeling:

- Pre-incubate the cells with varying concentrations of **AS-183** or vehicle control in serumfree or low-serum medium for a specified time (e.g., 1-2 hours).
- Add a radiolabeled precursor for cholesteryl ester synthesis, typically [14C]oleic acid complexed to fatty acid-free BSA, to the culture medium.
- Incubate the cells for a further period (e.g., 2-6 hours) to allow for the uptake and incorporation of the labeled fatty acid into cholesteryl esters.

Lipid Extraction and Analysis:

- After the incubation period, wash the cells with cold phosphate-buffered saline (PBS) to remove unincorporated radiolabel.
- Lyse the cells and extract the total cellular lipids using a method such as the Bligh and Dyer procedure (chloroform:methanol:water).
- Dry the lipid extract under a stream of nitrogen.
- Resuspend the lipid extract in a small volume of solvent and spot it onto a TLC plate.
- Separate the lipid classes as described in the enzymatic assay protocol.
- Identify and quantify the radioactivity in the cholesteryl ester band. It is also advisable to
 quantify the radioactivity in the total lipid extract to account for any effects of the
 compound on fatty acid uptake.



Data Analysis:

- Calculate the percentage of cholesteryl ester formation relative to the total incorporated radioactivity for each condition.
- Determine the percent inhibition of cholesteryl ester formation for each concentration of AS-183 compared to the vehicle control.
- Calculate the IC50 value as described for the enzymatic assay.

Conclusion

AS-183 is a potent inhibitor of ACAT, demonstrating activity at both the enzymatic and cellular levels. Its ability to block the esterification of cholesterol highlights its potential as a pharmacological tool for studying cholesterol metabolism and as a lead compound for the development of therapeutics for hypercholesterolemia and atherosclerosis. The experimental protocols detailed herein provide a framework for the continued investigation of **AS-183** and other ACAT inhibitors. Further research is warranted to elucidate the isoform selectivity of **AS-183** and its in vivo efficacy and safety profile.

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- To cite this document: BenchChem. [AS-183: A Potent Inhibitor of Acyl-CoA:Cholesterol Acyltransferase (ACAT)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667630#as-183-biological-activity-and-targets]

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